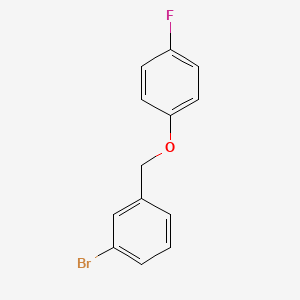

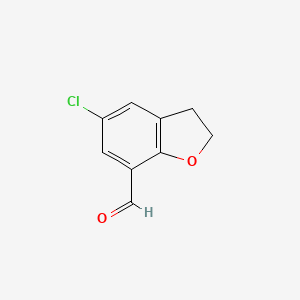

7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-isopentyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogs. It has gained much attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Purine derivatives, such as those synthesized with specific substituents at the N-1 and N-7 positions, have been evaluated for their inhibitory activities against DPP-IV. These compounds, characterized by NMR and ESI MS data, demonstrated moderate to good inhibitory activities, with some showing comparable activity to known inhibitors like Sitagliptin. This indicates the potential of purine derivatives in the development of treatments for conditions like type 2 diabetes by modulating the incretin hormone levels through DPP-IV inhibition (Mo et al., 2015).

Anti-Inflammatory Activity

Butanehydrazide derivatives of purine-2,6-dione have been designed and synthesized to act as dual PDE4/7 inhibitors. These compounds have shown potent inhibitory activities against both PDE4B and PDE7A isoenzymes, with some derivatives exhibiting strong anti-TNF-α effects. This suggests a promising avenue for the treatment of inflammatory diseases by targeting cAMP-specific PDE isoenzymes to reduce proinflammatory cytokines (Chłoń-Rzepa et al., 2018).

Purine Alkaloids and Their Biological Activities

Purine alkaloids isolated from natural sources, such as marine organisms and algae, have been found to possess various biological activities. For example, purine alkaloids from the South China Sea gorgonian Subergorgia suberosa and bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides have shown weak cytotoxicity toward human cancer cell lines. These findings highlight the potential of purine derivatives in the discovery of new anticancer agents (Qi et al., 2008) (Ma et al., 2007).

Synthesis and Reactivity

The synthesis and reactivity of purine derivatives are crucial for their applications in medicinal chemistry. Novel synthetic routes and protective groups have been developed to synthesize substituted purine-2,6-diones, which are essential for creating pharmacologically active compounds. These synthetic advancements enable the exploration of new purine-based therapeutics with improved efficacy and reduced side effects (Khaliullin & Shabalina, 2020).

Propriétés

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-12(2)8-9-23-15-16(22(4)18(25)21-17(15)24)20-19(23)26-11-14-7-5-6-13(3)10-14/h5-7,10,12H,8-9,11H2,1-4H3,(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJGUVKOIGAGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2445044.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2445046.png)

![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)

![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)